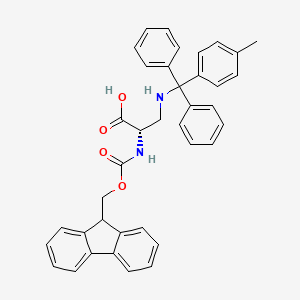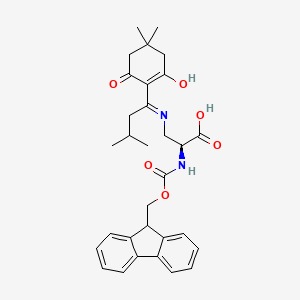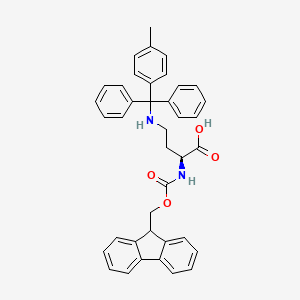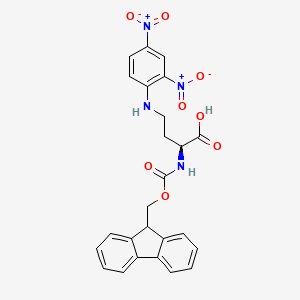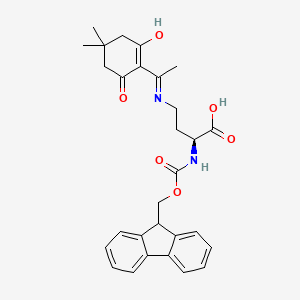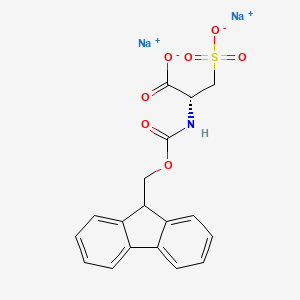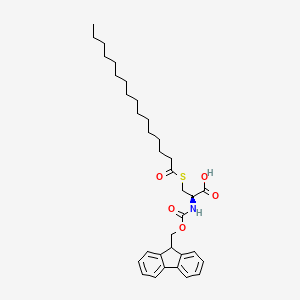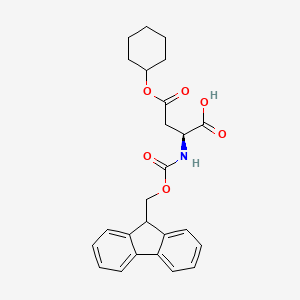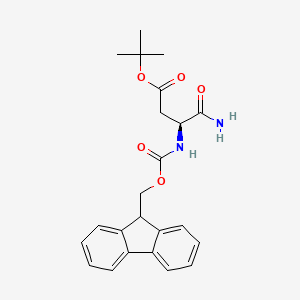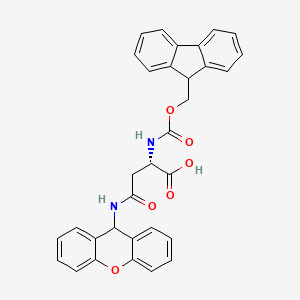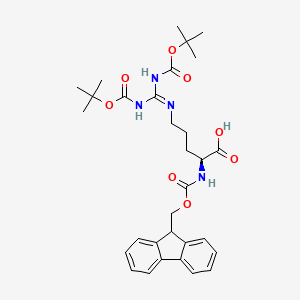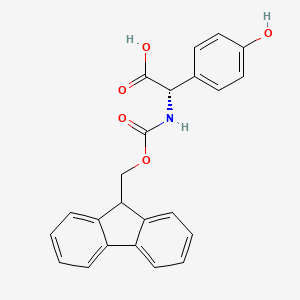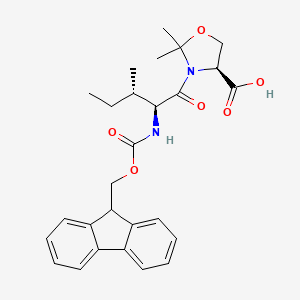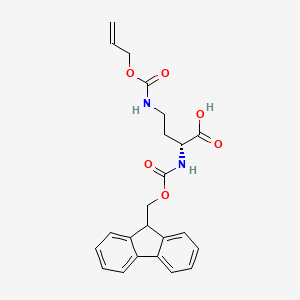
(R)-2-((((9H-芴-9-基)甲氧基)羰基)氨基)-4-(((烯丙氧基)羰基)氨基)丁酸
描述
FMOC-D-DAB(ALOC)-OH is a derivative of the amino acid diaminobutyric acid, modified with a fluorenylmethyloxycarbonyl (FMOC) protecting group and an allyloxycarbonyl (ALOC) protecting group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its ability to protect the amino groups during the synthesis process .
科学研究应用
FMOC-D-DAB(ALOC)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of peptide-based materials and nanostructures
作用机制
Target of Action
It is known that similar compounds with the (9h-fluoren-9-yl)methoxy)carbonyl (fmoc) group are often used in peptide synthesis , suggesting that this compound may interact with amino acids or proteins.
Mode of Action
Compounds with the fmoc group are typically used as protecting groups in peptide synthesis . They prevent unwanted side reactions by temporarily blocking reactive sites on the amino acids. The Fmoc group can be removed under mildly basic conditions when it is no longer needed, allowing the desired reactions to proceed .
Biochemical Pathways
Given its potential role in peptide synthesis, it may influence protein-related pathways depending on the specific context of its use .
Result of Action
As a potential component in peptide synthesis, it may contribute to the formation of specific peptide sequences, which could have various effects depending on the nature of the peptides produced .
Action Environment
The action, efficacy, and stability of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoic acid can be influenced by various environmental factors. These may include the pH and temperature of the reaction environment, the presence of other reactants or catalysts, and the specific conditions under which peptide synthesis is carried out .
生化分析
Biochemical Properties
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoic acid plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with enzymes such as proteases and peptidases, which are responsible for cleaving peptide bonds. The compound’s protective groups, such as the fluorenylmethoxycarbonyl (Fmoc) group, prevent unwanted reactions during peptide synthesis, ensuring the correct sequence of amino acids is formed. Additionally, it can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, stabilizing the structure of the synthesized peptides .
Cellular Effects
The effects of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoic acid on various cell types and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the activity of kinases and phosphatases, enzymes that regulate phosphorylation and dephosphorylation events in signaling pathways. This modulation can lead to changes in gene expression, impacting cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoic acid exerts its effects through specific binding interactions with biomolecules. The compound’s protective groups can inhibit or activate enzymes by binding to their active sites, preventing or promoting substrate access. Additionally, it can induce conformational changes in proteins, altering their activity and function. These interactions can lead to changes in gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoic acid can change over time. The compound is generally stable at room temperature, with a long shelf-life. Its stability can be affected by factors such as pH, temperature, and exposure to light. Over time, the compound may degrade, leading to a decrease in its effectiveness in biochemical reactions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoic acid vary with different dosages in animal models. At low doses, the compound can effectively modulate biochemical reactions and cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and inducing apoptosis. Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical or cellular response .
Metabolic Pathways
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoic acid is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the oxidative metabolism of many compounds. The compound can also affect metabolic flux by altering the levels of metabolites in specific pathways. For example, it may influence the synthesis and degradation of amino acids, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution can also be influenced by factors such as its hydrophobicity and molecular size, affecting its accumulation in different tissues .
Subcellular Localization
The subcellular localization of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in protein synthesis and energy metabolism. These interactions can enhance the compound’s effectiveness in modulating biochemical reactions and cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of FMOC-D-DAB(ALOC)-OH typically involves the protection of the amino groups of diaminobutyric acid. The FMOC group is introduced using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The ALOC group is introduced using allyloxycarbonyl chloride under similar conditions .
Industrial Production Methods
In industrial settings, the production of FMOC-D-DAB(ALOC)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .
化学反应分析
Types of Reactions
FMOC-D-DAB(ALOC)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the FMOC and ALOC groups using specific reagents.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used to remove the FMOC group, while palladium catalysts are used for the removal of the ALOC group.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where FMOC-D-DAB(ALOC)-OH serves as a building block .
相似化合物的比较
Similar Compounds
FMOC-DAP(ALOC)-OH: Similar in structure but with a different amino acid backbone.
FMOC-ORN(ALOC)-OH: Another similar compound with a different amino acid backbone.
Uniqueness
FMOC-D-DAB(ALOC)-OH is unique due to its specific combination of protecting groups and its use in the synthesis of peptides with diaminobutyric acid residues. This combination allows for greater control and specificity in peptide synthesis compared to other similar compounds .
属性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-2-13-30-22(28)24-12-11-20(21(26)27)25-23(29)31-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,29)(H,26,27)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVBOSPUFNDYMF-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678757 | |
| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387824-78-4 | |
| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


